2,4,6-Trimethoxy-benzamidine

Descripción general

Descripción

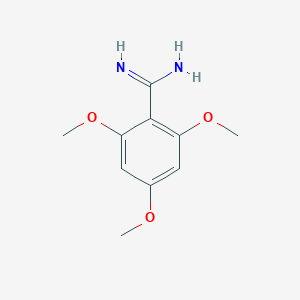

2,4,6-Trimethoxy-benzamidine is an organic compound with the molecular formula C10H14N2O3. It is characterized by the presence of three methoxy groups attached to a benzene ring, along with an amidine functional group.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethoxy-benzamidine typically involves the reaction of 2,4,6-trimethoxybenzonitrile with hydroxylamine hydrochloride in the presence of sodium ethoxide. The reaction is carried out in ethanol at a temperature of around 15°C. The resulting product is then purified through crystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Análisis De Reacciones Químicas

Types of Reactions: 2,4,6-Trimethoxy-benzamidine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the amidine group to an amine.

Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products:

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamidines with different functional groups.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Molecular Formula : C10H14N2O3

- Molecular Weight : 210.23 g/mol

- IUPAC Name : N'-hydroxy-2,4,6-trimethoxybenzenecarboximidamide

The compound features three methoxy groups attached to a benzene ring, which enhances its reactivity and biological activity compared to other benzamidine derivatives.

Chemistry

2,4,6-Trimethoxy-benzamidine serves as an important building block in organic synthesis. It is utilized in the development of more complex organic molecules through various chemical reactions:

- Synthesis of Heterocycles : It can be used as a precursor for synthesizing heterocyclic compounds.

- Reagent in Organic Synthesis : The compound acts as a reagent in multiple organic reactions, including oxidation and reduction processes.

Biology

In biological research, this compound is studied for its interactions with enzymes and proteins:

- Enzyme Activity Probes : It serves as a probe in biochemical assays to study enzyme kinetics and protein interactions.

- Cellular Mechanisms : Investigations have shown that it can modulate specific cellular pathways, potentially influencing gene expression.

Medicine

The therapeutic potential of this compound is significant:

- Anti-Cancer Properties : Studies indicate that it inhibits ribonucleotide reductase (an essential enzyme for DNA synthesis), leading to apoptosis in cancer cells. For example, research on HL-60 human promyelocytic leukemia cells demonstrated that treatment with this compound resulted in significant growth inhibition and apoptosis induction.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | HL-60 | 15 | Induction of Apoptosis |

| Study B | MDA-MB-231 (Breast) | 23.13 | Inhibition of Ribonucleotide Reductase |

- Anti-inflammatory Effects : The compound has also shown promise in reducing inflammation markers in various models.

Industry

In industrial applications, this compound is used for:

- Development of Specialty Chemicals : It is involved in the production of specialty chemicals that require specific reactivity.

- Pharmaceutical Intermediates : The compound is an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Case Study 1: Anti-Cancer Activity

A detailed investigation was conducted on the anti-cancer effects of this compound on HL-60 cells. The study revealed:

- Treatment led to a dose-dependent increase in apoptotic cell populations.

- Flow cytometry analysis indicated significant cell cycle arrest at the G0/G1 phase.

This study supports the potential use of this compound in developing new cancer therapies.

Case Study 2: Combination Therapy

Another study explored the synergistic effects of combining this compound with established chemotherapeutic agents like cytarabine (Ara-C). Results indicated enhanced cytotoxic effects when both agents were administered together:

| Combination | Cell Line | Observed Effect |

|---|---|---|

| KITC + Ara-C | HL-60 | Enhanced Growth Inhibition |

This finding opens avenues for improving treatment regimens in leukemia patients.

Mecanismo De Acción

The mechanism of action of 2,4,6-Trimethoxy-benzamidine involves its interaction with specific molecular targets. It acts as a reversible competitive inhibitor of serine proteases, such as trypsin. The amidine group binds to the active site of the enzyme, preventing substrate access and thereby inhibiting enzymatic activity . This mechanism is crucial for its potential therapeutic applications.

Comparación Con Compuestos Similares

Benzamidine: A simpler analogue with similar inhibitory properties against serine proteases.

2,4,6-Trimethoxybenzonitrile: A precursor in the synthesis of 2,4,6-Trimethoxy-benzamidine.

N-Hydroxy-2,4,6-trimethoxy-benzamidine: A derivative with potential antifungal activity.

Uniqueness: this compound is unique due to the presence of three methoxy groups, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from simpler benzamidine derivatives and contributes to its specific applications in research and industry .

Actividad Biológica

Overview

2,4,6-Trimethoxy-benzamidine is an organic compound with the molecular formula C10H14N2O3. It features three methoxy groups attached to a benzene ring and an amidine functional group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities, including enzyme inhibition and therapeutic applications.

The biological activity of this compound primarily involves its role as a reversible competitive inhibitor of serine proteases, such as trypsin. The amidine group of the compound binds to the active site of these enzymes, preventing substrate access and thereby inhibiting enzymatic activity. This mechanism is significant for developing therapeutic agents targeting proteolytic enzymes involved in various diseases.

Enzyme Inhibition

Research has shown that this compound exhibits notable enzyme inhibition properties. It has been studied for its effects on:

- Serine Proteases : The compound's ability to inhibit serine proteases positions it as a candidate for therapeutic applications in conditions where these enzymes play a critical role.

- Antiviral Activity : Preliminary studies suggest that benzamide derivatives can significantly reduce cytoplasmic HBV DNA levels, indicating potential antiviral properties .

Anticancer Activity

In vitro studies have demonstrated that derivatives of this compound possess anticancer properties:

- Cell Growth Inhibition : Investigations into its effects on HL-60 human promyelocytic leukemia cells revealed that the compound induces apoptosis and inhibits cell growth .

- Mechanistic Insights : The compound has been shown to affect deoxynucleotide triphosphate (dNTP) pools in cancer cells, which is crucial for DNA synthesis and cell proliferation .

Comparative Analysis

To understand the uniqueness of this compound in relation to similar compounds, a comparison with other benzamidine derivatives is useful:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzamidine | Simpler analogue | Inhibits serine proteases |

| N-Hydroxy-2,4,6-trimethoxy-benzamidine | Hydroxy and methoxy groups enhance interactions | Anti-inflammatory and anticancer activities |

| 2,4,6-Trimethoxybenzonitrile | Precursor in synthesis | Potential enzyme inhibitor |

Study on Antiviral Properties

A study focused on the antiviral efficacy of benzamide derivatives highlighted that certain compounds could effectively inhibit HBV nucleocapsid assembly by binding to specific protein interfaces. This suggests that this compound may have similar mechanisms worth exploring further .

Anticancer Mechanisms

In another study investigating the apoptotic effects of methoxylated resveratrol analogs (including derivatives like this compound), it was found that these compounds could significantly induce apoptosis in cancer cell lines through mitochondrial pathways. The research indicated that these compounds could deplete intracellular dNTP concentrations, leading to inhibited DNA synthesis and cell cycle arrest .

Propiedades

IUPAC Name |

2,4,6-trimethoxybenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-13-6-4-7(14-2)9(10(11)12)8(5-6)15-3/h4-5H,1-3H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URIBOTBGAGUCHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)C(=N)N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80403454 | |

| Record name | 2,4,6-Trimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160150-35-6 | |

| Record name | 2,4,6-Trimethoxy-benzamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80403454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.